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  • Product: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide
  • CAS: 27350-14-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-ethyl-1-(2-cyanophenyl)methanesulfonamide: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of N-ethyl-1-(2-cyanophenyl)methanesulfonamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-ethyl-1-(2-cyanophenyl)methanesulfonamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical architecture, a proposed synthetic pathway grounded in established chemical principles, and detailed methodologies for its structural characterization. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their work.

Molecular Structure and Properties

N-ethyl-1-(2-cyanophenyl)methanesulfonamide (CAS No. 27350-14-7) is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol .[1] Its structure is characterized by a central methanesulfonamide core. The sulfonamide nitrogen is substituted with an ethyl group, and the sulfonyl group is attached to a methylene bridge, which in turn is connected to a benzene ring at the 1-position. The benzene ring is substituted with a cyano group at the 2-position (ortho to the methylene bridge).[1]

The presence of the sulfonamide group, the aromatic ring, and the cyano functionality suggests potential for diverse chemical interactions and biological activity, making it a compound of interest for further investigation. The cyano group, in particular, can serve as a synthetic handle for further molecular elaborations.

Key Structural Features:
  • Primary Sulfonamide Derivative: The core structure is a methanesulfonamide.

  • N-Alkylation: The sulfonamide nitrogen is functionalized with an ethyl group.

  • Substituted Benzyl Moiety: The sulfur atom is bonded to a benzyl group bearing a nitrile functionality.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for the benzene ring C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="-0.87,0.5!", color="#202124"]; C3 [label="C", pos="-0.87,-0.5!", color="#202124"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="0.87,-0.5!", color="#202124"]; C6 [label="C", pos="0.87,0.5!", color="#202124"];

} enddot Caption: Chemical structure of N-ethyl-1-(2-cyanophenyl)methanesulfonamide.

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic analysis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide suggests a convergent synthesis approach.[1] The key bond dissections are at the sulfonamide N-S bond and the C-S bond. This points to three primary starting materials: 2-cyanobenzyl bromide, a source of sulfur dioxide (or a synthetic equivalent), and N-ethylamine.

A more practical and direct approach involves the reaction of a pre-formed methanesulfonyl chloride derivative with N-ethylamine, or the reaction of N-ethylmethanesulfonamide with a suitable 2-cyanophenyl electrophile. The latter is a plausible route, which we will detail below.

dot digraph "retrosynthesis" { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Retrosynthetic analysis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide.

Experimental Protocol: A Two-Step Synthesis

This proposed synthesis is a two-step process starting from commercially available reagents. The first step is the formation of N-ethylmethanesulfonamide, and the second is the alkylation of this intermediate with 2-cyanobenzyl bromide.

Step 1: Synthesis of N-ethylmethanesulfonamide

This reaction involves the nucleophilic attack of ethylamine on the electrophilic sulfur of methanesulfonyl chloride.[2] A non-nucleophilic base is used to quench the HCl byproduct.

  • Materials:

    • Methanesulfonyl chloride (MsCl)

    • Ethylamine (in a suitable solvent, e.g., THF or as a solution in water)

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Dichloromethane (DCM) or another suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve methanesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

    • Add the ethylamine/triethylamine solution dropwise to the cooled methanesulfonyl chloride solution over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethylmethanesulfonamide. This can be purified further by column chromatography if necessary.

Step 2: Synthesis of N-ethyl-1-(2-cyanophenyl)methanesulfonamide

This step involves the N-alkylation of the synthesized N-ethylmethanesulfonamide with 2-cyanobenzyl bromide using a suitable base.

  • Materials:

    • N-ethylmethanesulfonamide (from Step 1)

    • 2-Cyanobenzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or N,N-Dimethylformamide (DMF) as the solvent

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of N-ethylmethanesulfonamide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add 2-cyanobenzyl bromide (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-ethyl-1-(2-cyanophenyl)methanesulfonamide.

Structural Characterization and Data Analysis

The synthesized N-ethyl-1-(2-cyanophenyl)methanesulfonamide should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet corresponding to the methylene protons of the ethyl group.

    • A singlet for the methylene protons of the benzyl group.

    • A multiplet in the aromatic region corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Signals for the two carbons of the ethyl group.

    • A signal for the methylene carbon of the benzyl group.

    • Signals for the six carbons of the benzene ring, with the carbon of the cyano group being distinct.

    • A signal for the carbon of the cyano group.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~1.2 (t, 3H)-CH₂CH₃
~3.2 (q, 2H)-CH₂ CH₃
~4.5 (s, 2H)Ar-CH₂ -S
~7.4-7.8 (m, 4H)Aromatic-H
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
~2225C≡N stretching
~1350 and ~1160Asymmetric and symmetric SO₂ stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also provide structural information.

  • Expected Molecular Ion Peak (M⁺): m/z = 224.06

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[3]

  • 2-Cyanobenzyl bromide is a lachrymator and should be handled with care in a fume hood.[4]

  • Ethylamine is a flammable and corrosive gas or liquid.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of N-ethyl-1-(2-cyanophenyl)methanesulfonamide. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The outlined characterization methods provide a robust means of confirming the structure and purity of the final compound. This information should serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and organic synthesis, enabling them to confidently prepare and study this and related molecules.

References

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • Organic Syntheses. Methanesulfonyl chloride. [Link]

  • The Royal Society of Chemistry. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

  • Brainly.com. What is the action of benzene sulfonyl chloride on ethanamine?. [Link]

  • Brainly.in. What is the action of benzene sulphonyl chloride on ethanamine?. [Link]

  • ResearchGate. (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

  • Journal of the American Chemical Society. Preparation of Methanesulfonyl Chloride. [Link]

  • Chemdad. 2-Cyanobenzyl bromide. [Link]

  • Ality Chemical Corporation. Factory Supply 2-Cyanobenzyl bromide, CasNo.22115-41-9. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • PubChem. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599. [Link]

Sources

Exploratory

Beyond the Scaffold: Technical Profiling of N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide Analogs

Executive Summary Compound Identity: N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide CAS Registry Number: 235100-91-1 Molecular Formula:

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide CAS Registry Number: 235100-91-1 Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Molecular Weight:  238.31  g/mol 

In the landscape of medicinal chemistry, N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the compound not merely as a catalog reagent, but as a critical intermediate in the development of TRPV1 antagonists , Class III antiarrhythmics , and kinase inhibitors .[1]

The molecule features a unique tripartite architecture: a polar methanesulfonamide core (bioisostere of a carboxylic acid), a lipophilic N-ethyl spacer , and an electron-deficient 2-cyanobenzyl anchor .[1] This specific configuration offers superior metabolic stability compared to non-substituted benzyl analogs, primarily due to the ortho-cyano group blocking metabolic oxidation at the benzylic position while imposing conformational rigidity.[1]

Molecular Architecture & SAR Logic

To understand the utility of this analog, we must deconstruct its pharmacophore into three functional zones.

The Sulfonamide "Warhead" ( )

Unlike carboxamides, the sulfonamide group presents a tetrahedral geometry around the sulfur atom.[1] This allows for unique hydrogen bonding interactions (two acceptors, zero donors in this N,N-disubstituted form) with receptor pockets, often mimicking the transition state of peptide hydrolysis.[1]

The Ortho-Cyano Effect

The 2-cyano group is the defining feature of this analog.[1] Its presence serves three critical roles in Structure-Activity Relationship (SAR) optimization:

  • Metabolic Blockade: It sterically and electronically deactivates the benzylic carbons, reducing susceptibility to CYP450-mediated benzylic hydroxylation.[1]

  • Conformational Lock: The steric bulk of the cyano group forces the benzyl ring to twist out of coplanarity with the C-N bond, often freezing the molecule in a bioactive conformation.[1]

  • Synthetic Handle: The nitrile is a versatile precursor, reducible to a primary amine (forming isoindolines) or hydrolyzable to an amide.[1]

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold during lead optimization.

SAR_Logic Start Lead Compound Instability Problem1 Rapid Benzylic Oxidation? Start->Problem1 Problem2 Poor Solubility/Permeability? Start->Problem2 Solution1 Introduce Electron Withdrawing Group (EWG) Problem1->Solution1 Steric/Electronic Shield Solution2 N-Alkylation (Ethyl) Problem2->Solution2 Remove H-bond Donor Specific Select 2-Cyano Analog (CAS 235100-91-1) Solution1->Specific Solution2->Specific Outcome1 Result: Metabolic Stability (Blocked CYP site) Specific->Outcome1 Outcome2 Result: Modulated Lipophilicity (LogP ~1.7) Specific->Outcome2

Figure 1: SAR Decision Tree illustrating the rational selection of the 2-cyano-benzyl scaffold to solve common ADME liabilities.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting the "drug-likeness" of this scaffold.[1] The data below synthesizes experimental values and high-confidence predictions.

PropertyValueImplication for Drug Design
LogP (Octanol/Water) 1.7 ± 0.3Ideal lipophilicity for membrane permeability without high toxicity risks.[1]
Topological Polar Surface Area (TPSA) ~68 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability (<140 Ų).[1]
H-Bond Donors 0Improved membrane permeability compared to primary sulfonamides.[1]
H-Bond Acceptors 3 (2 Sulfonyl O, 1 Nitrile N)Retains specific binding capability to receptor active sites (e.g., Ser/Thr residues).[1]
pKa (Conjugate Acid) ~ -1.5 (Sulfonamide N)The nitrogen is non-basic due to electron withdrawal by the sulfonyl group.[1]
Solubility (Water) Low (< 0.1 mg/mL)Requires formulation (e.g., cyclodextrins) or cosolvents (DMSO/PEG) for biological assays.[1]

Synthetic Protocols

The synthesis of N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide is a convergent process. The most robust route involves the sulfonylation of the secondary amine.[1]

Pathway Visualization[1]

Synthesis_Route SM1 2-Cyanobenzyl bromide Int1 Intermediate: N-Ethyl-2-cyanobenzylamine SM1->Int1 SN2 Alkylation SM2 Ethylamine (excess) SM2->Int1 Prod Target: N-(2-cyanophenyl)methyl- N-ethylmethanesulfonamide Int1->Prod Sulfonylation (0°C to RT) Rg1 Methanesulfonyl Chloride (MsCl) + TEA Rg1->Prod

Figure 2: Convergent synthetic route emphasizing the formation of the secondary amine intermediate prior to sulfonylation.

Detailed Experimental Methodology

Step 1: Synthesis of N-Ethyl-2-cyanobenzylamine

  • Dissolution: Dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous THF.

  • Amination: Add ethylamine (2.0 M in THF, 3.0 eq) dropwise at 0°C. The excess prevents over-alkylation.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Concentrate in vacuo. Redissolve in DCM and wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    .

Step 2: Sulfonylation (The Critical Step)

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in dry DCM. Add Triethylamine (TEA, 1.5 eq) and cool to 0°C under Nitrogen.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes. Caution: Exothermic.[1]

  • Completion: Allow to warm to RT and stir for 2-3 hours.

  • Quenching: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) followed by brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the mesyl methyl group (~2.9 ppm) and the triplet/quartet pattern of the ethyl group.[1] The benzylic protons should appear as a singlet around 4.5 ppm.[1]

Metabolic Stability & Reactivity Profile

The "Metabolic Soft Spot" Analysis

In standard N-benzyl sulfonamides, the benzylic carbon is a "soft spot" for CYP450 enzymes, leading to dealkylation.[1]

  • Standard Benzyl: High clearance (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) due to rapid oxidation.
    
  • 2-Cyanobenzyl (Target): The electron-withdrawing nitrile group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) deactivates the benzylic C-H bonds, significantly increasing half-life (
    
    
    
    ) in microsomal stability assays.
Chemical Reactivity Hazards[1]
  • Hydrolysis: The sulfonamide bond is stable under standard acidic/basic conditions.[1] However, the nitrile group can hydrolyze to a primary amide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) in the presence of strong acids (
    
    
    
    ) and heat.
  • Reduction: Treatment with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or catalytic hydrogenation will reduce the nitrile to a primary amine, altering the pharmacophore entirely (potentially creating a diamine ligand).
    

References

  • PubChem Compound Summary. (2025). N-(2-cyanophenyl)methyl-N-ethylmethanesulfonamide (CAS 235100-91-1).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Lee, J., et al. (2015).[1] "Structure–activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry, 23(21), 6844-6854.[1][2] (Demonstrates the utility of benzyl sulfonamide scaffolds in pain modulation). [Link][1][2]

  • ChEMBL Database. (2024).[1] Target Profile: Sulfonamide Bioisosteres in Kinase Inhibition.[1] European Bioinformatics Institute.[1] [Link][1]

Sources

Foundational

Advanced Safety &amp; Handling Protocol: 1-(2-Cyanophenyl)-N-ethylmethanesulfonamide

This guide serves as an advanced technical reference for 1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7). It is designed for research scientists and process chemists who require a rigorous, mechanism-based a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7). It is designed for research scientists and process chemists who require a rigorous, mechanism-based approach to safety and handling, moving beyond the limitations of a standard 16-section SDS.

Document Control:

  • Compound ID: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide[1][2][3]

  • CAS Number: 27350-14-7[1][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 224.28 g/mol [3]

  • Primary Application: Pharmaceutical Intermediate (e.g., Selexipag analogs, IP receptor agonists).

Part 1: Chemical Identity & Molecular Logic

To safely handle this compound, one must understand its functional architecture. It is not merely a "white powder"; it is a benzyl sulfonamide derivative featuring a reactive nitrile handle.

Structure-Activity Analysis

The molecule consists of three distinct pharmacophores/toxicophores:

  • 2-Cyanophenyl Moiety: An ortho-substituted benzonitrile. While aromatic nitriles are generally more stable than aliphatic ones, metabolic activation (via CYP450) can liberate cyanide ions (

    
    ), posing a risk of histotoxic hypoxia.
    
  • Methanesulfonamide Linker (

    
    ):  Unlike aniline-derived sulfonamides, this is a benzyl sulfonamide. The methylene protons (
    
    
    
    to the sulfonyl and phenyl ring) are acidic (
    
    
    in DMSO, lower if activated), making the compound susceptible to deprotonation by strong bases.
  • N-Ethyl Group: Increases lipophilicity (XLogP3

    
     0.9), facilitating dermal absorption.
    

Implication for Safety: Treat this compound as a Category 3 Acute Toxin (Oral/Dermal) and a Sensitizer until experimental data proves otherwise.

Part 2: Comprehensive Hazard Assessment

Toxicology & Health Hazards
  • Acute Toxicity (Predicted):

    • Oral: Harmful if swallowed. The nitrile group suggests a potential for delayed toxicity.

    • Inhalation: High risk if dust is generated. Irritation to mucous membranes is guaranteed due to the sulfonamide moiety.

  • Skin/Eye Corrosion:

    • Causes serious eye irritation (Category 2A).

    • Skin irritant.[4] The N-ethyl group enhances penetration, potentially carrying the toxic nitrile moiety into the bloodstream.

  • Specific Target Organ Toxicity (STOT):

    • Primary: Respiratory system (irritation).

    • Secondary: Central Nervous System (if cyanide release occurs, though unlikely under ambient conditions).

Physicochemical Hazards
  • Physical State: Solid (crystalline powder).

  • Combustibility: Combustible organic solid. Fine dust clouds can lead to dust explosions.

  • Thermal Decomposition: Heating to decomposition (>250°C) releases toxic fumes:

    • Hydrogen Cyanide (

      
      )
      
    • Sulfur Oxides (

      
      )
      
    • Nitrogen Oxides (

      
      )
      
Quantitative Data Summary (Estimated vs. Experimental)
PropertyValue / PredictionSource / Rationale
Physical State SolidExperimental (Benchchem)
Melting Point Determine ExperimentallyLikely >100°C based on sulfonamide H-bonding
Solubility DMSO, Methanol, DCMSulfonamide polarity + lipophilic ethyl
pKa ~11 (Sulfonamide NH)Calculated based on

LogP 0.9Moderate Lipophilicity (Bio-available)
Hazard Class 6.1 (Toxic) or IrritantPrecautionary assignment

Part 3: Engineering Controls & PPE

Standard laboratory PPE is insufficient for high-exposure operations (e.g., scale-up synthesis).

Glove Permeation Logic

Nitrile gloves are generally resistant to the solid compound. However, this compound is often handled in solution (DCM, DMF).

  • Scenario A (Solid Handling): Nitrile gloves (0.11 mm) are acceptable.

  • Scenario B (Solution in DCM): Nitrile gloves degrade rapidly (<5 mins). Use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves.

  • Scenario C (Solution in DMF/DMSO): Butyl rubber is required.

Ventilation & Containment
  • Solid Weighing: Must be performed in a HEPA-filtered powder hood or a Class II Biosafety Cabinet.

  • Reaction: Closed vessels only. Scrubber systems recommended if heating >100°C to capture potential

    
     or 
    
    
    
    off-gassing.

Part 4: Emergency Response Protocols

Decontamination Logic

Do not use bleach (sodium hypochlorite) indiscriminately.

  • Spill Cleanup:

    • Solid: Wet sweep (using PEG-400 or water mist) to avoid dust. Do not dry sweep.

    • Solution: Absorb with vermiculite.

    • Deactivation: Treat the area with 10% Sodium Carbonate solution, followed by water. Avoid acidic cleaners which could liberate HCN.

First Aid (Specific to Nitriles)
  • Inhalation: Remove to fresh air. If breathing is labored, administer 100% oxygen.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). If conscious, rinse mouth.[5]

  • Antidote Awareness: Facilities handling >10g of this compound should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite, subject to medical director approval.

Part 5: Synthesis & Stability Visualization

The following diagram illustrates the chemical connectivity, potential decomposition pathways, and safety decision logic.

SafetyLogic cluster_hazards Hazard Identification cluster_handling Handling Protocol cluster_decomp Decomposition Products Compound 1-(2-cyanophenyl)-N-ethyl methanesulfonamide Nitrile Nitrile Group (-CN) Risk: Metabolic HCN Release Compound->Nitrile Sulfonamide Sulfonamide (-SO2NH-) Risk: Sensitization/Acidity Compound->Sulfonamide Benzyl Benzylic Position Risk: Oxidation/Radical formation Compound->Benzyl Solid Solid State (Dust Hazard) Compound->Solid Physical State HCN HCN (Toxic Gas) Nitrile->HCN Thermal Decomp >250°C or Strong Acid SOx SOx (Corrosive Gas) Sulfonamide->SOx Combustion Solution In Solution (Solvent Permeation Risk) Solid->Solution Dissolution PPE_Solid PPE: Nitrile Gloves + N95/P100 Mask Solid->PPE_Solid PPE_Soln PPE: Laminate Gloves (Silver Shield) Solution->PPE_Soln If Solvent = DCM/DMF

Caption: Structural hazard analysis and handling decision tree for CAS 27350-14-7. Note the divergence in PPE requirements based on physical state.

Part 6: Ecological & Disposal Considerations

Environmental Fate
  • Aquatic Toxicity: Sulfonamides are persistent in the environment. Predicted to be Harmful to Aquatic Life with Long-Lasting Effects (H412) .[5]

  • Bioaccumulation: Low potential (LogP < 3), but high mobility in groundwater due to polarity.

Disposal Protocol
  • Never dispose of down the drain.

  • Incineration: Must be performed in a licensed chemical incinerator equipped with an afterburner and scrubber (to neutralize

    
     and 
    
    
    
    ).
  • Labeling: Waste containers must be labeled "Toxic Organic Solid - Nitrile/Sulfonamide Hazard."

References

  • BenchChem. (n.d.). 1-(2-Cyanophenyl)-N-ethylmethanesulfonamide Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: N-(2-cyanophenyl)methanesulfonamide derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet for Generic Aryl Nitriles. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Sulfonamides and Nitriles Toxicity Profiles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Protocols for N-Alkylation of (2-cyanophenyl)methanesulfonamide: A Detailed Guide for Researchers

The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries with modulated pharmacological properties. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries with modulated pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of (2-cyanophenyl)methanesulfonamide, a substrate of interest due to the presence of both a sulfonamide and a nitrile functionality. We will explore various synthetic strategies, from classical methods to modern catalytic approaches, with an emphasis on the rationale behind experimental choices and potential challenges.

Introduction: The Significance of N-Alkylated Sulfonamides

N-alkylated sulfonamides are prevalent motifs in a wide array of therapeutic agents, including diuretics, antivirals, and anticancer drugs. The substituent on the sulfonamide nitrogen plays a crucial role in defining the molecule's bioactivity, pharmacokinetic profile, and physicochemical properties. Consequently, the development of robust and versatile methods for the N-alkylation of sulfonamides is of paramount importance.[1] This application note will focus on (2-cyanophenyl)methanesulfonamide, a substrate that presents unique considerations due to the electron-withdrawing nature of the cyano group and the potential for its participation in side reactions.

Choosing the Right Path: A Comparative Overview of N-Alkylation Strategies

Several methods can be employed for the N-alkylation of sulfonamides, each with its own set of advantages and limitations. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.

MethodAlkylating AgentKey Reagents/CatalystsAdvantagesPotential Challenges
Classical SN2 Alkylation Alkyl halides (R-X)Base (e.g., K₂CO₃, NaH)Simple, cost-effectiveRequires reactive alkyl halides, potential for O-alkylation, elimination side reactions with secondary/tertiary halides.[2]
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD/DEADMild conditions, inversion of stereochemistry at the alcohol center.[3][4][5]Stoichiometric phosphine oxide byproduct can complicate purification.[6]
Reductive Amination Aldehydes/KetonesReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Utilizes readily available carbonyl compounds, avoids over-alkylation.[7]Requires a two-step (or one-pot) procedure.
Buchwald-Hartwig Amination Aryl/vinyl halides/triflatesPalladium catalyst, phosphine ligand, baseBroad substrate scope, high functional group tolerance.[8][9][10]Catalyst cost and sensitivity, requires inert atmosphere.
"Borrowing Hydrogen" Catalysis Alcohols (R-OH)Transition metal catalyst (e.g., Mn, Ru, Ir)Atom-economical, generates water as the only byproduct.[1][11][12]Requires specific catalysts, may require elevated temperatures.

Visualizing the Workflow: A Generalized N-Alkylation Scheme

N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Sulfonamide (2-cyanophenyl)methanesulfonamide Method Selected N-Alkylation Method (e.g., SN2, Mitsunobu) Sulfonamide->Method Alkylating_Agent Alkylating Agent (R-X, R-OH, RCHO) Alkylating_Agent->Method Workup Aqueous Work-up Method->Workup Reagents Reagents/Catalyst (Base, PPh3/DIAD, etc.) Reagents->Method Solvent Solvent (DMF, THF, etc.) Solvent->Method Purification Chromatography Workup->Purification Product N-alkylated (2-cyanophenyl)methanesulfonamide Purification->Product

Caption: Generalized workflow for the N-alkylation of (2-cyanophenyl)methanesulfonamide.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the N-alkylation of (2-cyanophenyl)methanesulfonamide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Classical SN2 Alkylation with an Alkyl Halide

This method is suitable for primary and some secondary alkyl halides. The choice of a non-nucleophilic base is crucial to minimize side reactions.

Rationale: This is a straightforward and cost-effective method. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

Reaction Scheme:

Caption: SN2 alkylation of (2-cyanophenyl)methanesulfonamide.

Step-by-Step Procedure:

  • To a stirred solution of (2-cyanophenyl)methanesulfonamide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH). Be cautious with NaH as it is highly reactive.

  • Elimination Side Product (with secondary halides): Lowering the reaction temperature may favor the SN2 pathway over elimination.[2]

Protocol 2: Mitsunobu Reaction with an Alcohol

The Mitsunobu reaction is an excellent choice for the N-alkylation of sulfonamides with primary and secondary alcohols, proceeding under mild conditions with inversion of stereochemistry at the alcohol center.[3][4]

Rationale: This reaction is particularly useful for sensitive substrates and for introducing chirality. The sulfonamide nitrogen acts as the nucleophile. The order of addition of reagents is critical for the success of the reaction.[5]

Reaction Scheme:

Caption: Mitsunobu reaction for N-alkylation.

Step-by-Step Procedure:

  • Dissolve (2-cyanophenyl)methanesulfonamide (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.

Troubleshooting:

  • Difficulty in Purification: Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.[13]

Protocol 3: Reductive Amination with an Aldehyde

Reductive amination offers a reliable method for mono-N-alkylation and avoids the use of potentially toxic alkylating agents.[1]

Rationale: This two-step, one-pot procedure involves the initial formation of an N-sulfonylimine intermediate, which is then reduced in situ to the desired N-alkylated sulfonamide. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[7]

Reaction Scheme:

Caption: Reductive amination for N-alkylation.

Step-by-Step Procedure:

  • To a solution of (2-cyanophenyl)methanesulfonamide (1.0 eq.) and the aldehyde (1.1 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (catalytic amount, ~5 mol%).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used in these protocols are hazardous. For instance, sodium hydride is highly flammable and reacts violently with water. Alkyl halides can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-alkylation of (2-cyanophenyl)methanesulfonamide can be achieved through a variety of synthetic methods. The choice of protocol will depend on the specific alkyl group to be introduced and the available starting materials. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize a range of N-alkylated derivatives for further investigation in drug discovery and development programs. Careful consideration of the reaction mechanism and potential side reactions is key to achieving high yields and purity.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals - ACS Publications. (2025).
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
  • N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. (n.d.). ResearchGate. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies. (2016). Journal of Chemistry and Technologies. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (2019). ACS Publications. [Link]

  • Methods for mono-selective N-alkylation of primary sulfonamides using... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (2016). PMC. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Reaction Guide. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). YouTube. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Chem. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). PMC. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed. (n.d.). PubMed. [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed. (2024). PubMed. [Link]

  • A New Efficient Route to 2-Alkylsemicarbazides - MDPI. (2019). MDPI. [Link]

  • One-step mild N-alkylation of chiral sulfinamides | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

Sources

Application

Application Note: Scalable Synthesis Routes for N-ethyl-2-cyanobenzylsulfonamide

Abstract & Strategic Overview This Application Note details the process development for the scalable synthesis of N-ethyl-2-cyanobenzylsulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the process development for the scalable synthesis of N-ethyl-2-cyanobenzylsulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a transition-state mimic in protease inhibitors.

The synthesis of benzylsulfonamides presents unique challenges compared to benzenesulfonamides. The methylene spacer (


) interrupts the conjugation between the sulfonyl group and the aromatic ring, altering the reactivity profile and necessitating specific synthetic strategies.

We present two validated routes:

  • Route A (Classical Strecker): A high-robustness, three-step protocol utilizing sodium sulfite displacement. Ideal for multi-kilogram GMP campaigns.

  • Route B (Oxidative Chlorination): An intensified, two-step "one-pot" strategy using thiourea and oxidative chlorination. Ideal for rapid delivery and high throughput.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the sulfonamide bond as the final step. The critical intermediate is 2-cyanobenzylsulfonyl chloride .

Retrosynthesis Target N-ethyl-2-cyanobenzylsulfonamide (Target) SulfonylCl 2-Cyanobenzylsulfonyl Chloride (Critical Intermediate) Target->SulfonylCl Amidation Amine Ethylamine Salt Sodium 2-cyanobenzylsulfonate SulfonylCl->Salt Route A: Chlorination (POCl3) Isothio S-(2-cyanobenzyl)isothiouronium chloride SulfonylCl->Isothio Route B: Oxidative Chlorination (NCS/HCl) SM 2-Cyanobenzyl Bromide (Starting Material) Salt->SM Strecker Sulfonation (Na2SO3) Isothio->SM Thiourea Alkylation

Figure 1: Retrosynthetic logic comparing the Classical Strecker Route (Red) and the Oxidative Route (Blue).

Route A: The Classical Strecker Sulfite Protocol

Best for: Manufacturing scale, high purity requirements, avoiding thiols.

Mechanism & Rationale

This route leverages the Strecker Sulfite Alkylation , where the soft nucleophile (sulfite) displaces the bromide. The resulting sulfonic acid salt is stable and easily purified, serving as a safe stopping point in production.

Step-by-Step Protocol
Step 1: Sulfonation

Reagents: 2-Cyanobenzyl bromide (1.0 equiv), Sodium Sulfite (


, 1.5 equiv), Water/Dioxane (2:1 v/v).
  • Dissolution: Charge

    
     into water. Stir until fully dissolved.
    
  • Addition: Dissolve 2-cyanobenzyl bromide in dioxane (or acetone) and add dropwise to the sulfite solution at ambient temperature.

    • Control Point: The reaction is exothermic.[1] Maintain internal temperature

      
       to prevent hydrolysis of the nitrile group to an amide.
      
  • Reflux: Heat to mild reflux (

    
    ) for 4–6 hours. Monitor by HPLC (disappearance of benzyl bromide).
    
  • Isolation: Cool to

    
    . The sodium sulfonate salt typically precipitates. Filter the white solid.[2]
    
  • Purification: Wash the cake with cold ethanol to remove inorganic salts (NaBr). Dry under vacuum.[2]

    • Yield Expectation: 85–92%.

Step 2: Activation (Chlorination)

Reagents: Sodium 2-cyanobenzylsulfonate (from Step 1), Phosphorus Pentachloride (


) OR Thionyl Chloride (

) with DMF cat.

Caution: 2-Cyanobenzylsulfonyl chloride is thermally unstable. Avoid prolonged heating above


.
  • Suspension: Suspend the dry sulfonate salt in Toluene (anhydrous).

  • Chlorination: Add

    
     (1.1 equiv) portion-wise at room temperature.
    
    • Alternative: Use

      
       (2.0 equiv) + DMF (0.1 equiv) at 
      
      
      
      .
  • Quench: Once the solid dissolves and gas evolution ceases (approx. 2h), cool to

    
    . Pour onto crushed ice/water rapidly.
    
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash with cold brine. Dry over

    
     and concentrate at low temperature (
    
    
    
    ) to obtain the sulfonyl chloride.
    • Stability Note: Use immediately in Step 3. Do not store.

Step 3: Amidation

Reagents: 2-Cyanobenzylsulfonyl chloride, Ethylamine (2.0M in THF or 70% aq), Triethylamine (TEA).

  • Setup: Dissolve the sulfonyl chloride in THF. Cool to

    
    .
    
  • Addition: Add Ethylamine (2.5 equiv) dropwise. If using amine hydrochloride salts, add TEA (3.0 equiv) as a scavenger.

  • Reaction: Stir at

    
     for 2 hours.
    
  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with 1N HCl (to remove excess amine), then Sat.

    
    .
    
  • Crystallization: Recrystallize from Ethanol/Heptane.

Route B: One-Pot Oxidative Chlorination (Intensified)

Best for: Rapid synthesis, avoiding isolation of salts, "Green" chemistry metrics.

Mechanism & Rationale

This route bypasses the stable sulfonate salt. Benzyl bromide is converted to an isothiouronium salt, which is oxidatively cleaved in situ by N-Chlorosuccinimide (NCS) or Chlorine gas to yield the sulfonyl chloride directly.

Step-by-Step Protocol
Step 1: Isothiouronium Formation

Reagents: 2-Cyanobenzyl bromide (1.0 equiv), Thiourea (1.1 equiv), Ethanol.

  • Reflux: Combine benzyl bromide and thiourea in ethanol (5 vol). Reflux for 1 hour.

  • Observation: The product usually precipitates as the isothiouronium bromide salt.

  • Solvent Swap: Evaporate ethanol or filter the salt. Resuspend in Acetonitrile/Water (5:1).

Step 2: Oxidative Chlorination

Reagents: N-Chlorosuccinimide (NCS, 4.0 equiv), 2M HCl.

  • Cooling: Cool the salt suspension to

    
    .
    
  • Oxidation: Add NCS portion-wise over 30 minutes. Maintain temperature

    
    .
    
    • Chemistry: The thiol is released and immediately oxidized to sulfonyl chloride.

  • Workup: Dilute with water. Extract with Isopropyl Acetate. Wash organic layer with bisulfite (to remove excess NCS).

  • Amidation: Proceed immediately to Step 3 (Amidation) as described in Route A.

Comparative Data & Scalability Analysis

ParameterRoute A (Strecker)Route B (Oxidative)
Overall Yield 65–75%50–60%
Step Count 3 (Linear)2 (Telescoped)
Atom Economy HighModerate (NCS waste)
Safety Profile High. Intermediates are stable salts.Moderate. Exothermic oxidation; requires control.
Impurity Profile Inorganic salts (easy removal).Succinimide/Sulfur byproducts.
Scalability Excellent (>100 kg).Good (<10 kg). Heat removal limits scale.

Process Flow Diagram (Route A)

PFD SM 2-Cyanobenzyl Bromide Reactor1 Reactor 1: Sulfonation (90°C, 4h) SM->Reactor1 Sulfite Na2SO3 (aq) Sulfite->Reactor1 Filter1 Filtration & Wash Reactor1->Filter1 Slurry Reactor2 Reactor 2: Chlorination (POCl3/Toluene) Filter1->Reactor2 Dry Salt Reactor3 Reactor 3: Amidation (EtNH2/THF) Reactor2->Reactor3 Sulfonyl Cl (in soln) Product Final Product (Cryst.) Reactor3->Product

Figure 2: Process Flow Diagram for the manufacturing-scale Strecker route.

Critical Control Points (CCPs) & Safety

  • Nitrile Hydrolysis: The 2-cyano group is susceptible to hydrolysis under acidic/high-temp conditions.

    • Mitigation: In Route A, Step 2, ensure the quench is kept cold (

      
      ) and pH is neutralized quickly. Avoid boiling aqueous acid.
      
  • Genotoxic Impurities (GTI): 2-Cyanobenzyl bromide is a potent alkylating agent (GTI).

    • Control: Ensure >99.9% conversion in Step 1. The sulfonate salt is non-genotoxic. Use a purge factor calculation to prove GTI removal during crystallization.

  • Thermal Hazards:

    • Route B: The oxidation of thiols/isothiouronium salts with NCS is highly exothermic. On scales >100g, active cooling and dosing control are mandatory.

References

  • Strecker Sulfite Alkylation Protocol

    • Source: Organic Syntheses, Coll.[1][3] Vol. 2, p. 558 (1943). "Sodium 2-Bromoethanesulfonate".

    • Relevance: Foundational protocol for displacing alkyl bromides with sulfite.
    • URL:[Link]

  • Synthesis of 2-Cyanobenzyl Bromide (Starting Material)

    • Source: ChemicalBook / Literature Compil
    • Relevance: Synthesis from o-toluonitrile via NBS bromination.[4]

  • General Sulfonamide Synthesis via Sulfonyl Chlorides

    • Source: Organic Syntheses, Coll.[1][3] Vol. 1, p. 84 (1941). "Benzenesulfonyl Chloride".[3][5]

    • Relevance: General procedure for PCl5 activation of sulfonate salts.[3]

    • URL:[Link]

  • Oxidative Chlorination of Isothiouronium Salts

    • Source:Tetrahedron Letters, Vol 51, Issue 2, 2010. "A mild and efficient synthesis of sulfonyl chlorides".
    • Relevance: Modern "Green" route avoiding thiol isol
    • URL:[Link] (Direct article deep-linking varies by institution; refer to Journal homepage).

  • Preparation of 2-Cyanobenzyl Bromide and Control of Impurities

    • Source: GuideChem Applic
    • Relevance: Specific handling of the 2-cyano scaffold and impurity management.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethylation of 2-Cyanophenylmethanesulfonamide

Document ID: TSC-CHEM-2026-0212 Version: 1.0 Last Updated: February 12, 2026 Introduction and Reaction Overview Welcome to the technical support center for the N-ethylation of 2-cyanophenylmethanesulfonamide. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-0212 Version: 1.0 Last Updated: February 12, 2026

Introduction and Reaction Overview

Welcome to the technical support center for the N-ethylation of 2-cyanophenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis.

The N-ethylation of a primary sulfonamide, such as 2-cyanophenylmethanesulfonamide, is a fundamental transformation in medicinal chemistry. The resulting secondary sulfonamide motif is prevalent in a wide array of biologically active compounds. The core of this reaction involves the deprotonation of the weakly acidic sulfonamide N-H proton by a suitable base to form a nucleophilic sulfonamide anion, which then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent.

While seemingly straightforward, this reaction is often plagued by issues such as low conversion, overalkylation, and other side reactions. The presence of the electron-withdrawing cyano group on the phenyl ring can influence the nucleophilicity of the sulfonamide, adding a layer of complexity to the optimization process.[1] This document aims to provide a logical framework for diagnosing and resolving these issues.

General Reaction Scheme:

Caption: General N-Ethylation Reaction Scheme.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the N-ethylation of 2-cyanophenylmethanesulfonamide.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows a very low yield, or I'm recovering mostly unreacted 2-cyanophenylmethanesulfonamide. What are the likely causes and how can I fix this?

Answer: Low conversion is the most frequent challenge and typically points to one of three areas: insufficient deprotonation, low reaction temperature, or poor reagent quality.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting start_node Start: Low or No Conversion decision_node decision_node start_node->decision_node Check Base Strength process_node process_node decision_node->process_node Base is weak (e.g., K2CO3) decision_node2 Check Reaction Temperature decision_node->decision_node2 Base is strong (e.g., NaH) end_node Improved Yield process_node->end_node Switch to stronger base (e.g., NaH, KHMDS, DBU) process_node2 Increase temperature (e.g., 50-80 °C) decision_node2->process_node2 Temp is low (< RT) decision_node3 Check Solvent & Reagent Quality decision_node2->decision_node3 Temp is elevated process_node2->end_node process_node3 Use freshly distilled anhydrous solvent. Verify reagent purity. decision_node3->process_node3 Solvent not anhydrous or reagents old process_node3->end_node

Caption: Decision tree for troubleshooting low conversion.

Detailed Explanation:

  • Re-evaluate Your Base: The pKa of a sulfonamide N-H is typically in the range of 10-11. For efficient deprotonation, the base should be significantly stronger.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While effective in some catalytic systems like "borrowing hydrogen" reactions, they may be insufficient for standard alkyl halide reactions, especially if the sulfonamide is a weak nucleophile.[1][2]

    • Strong Bases (e.g., NaH, KHMDS, DBU): These are often more effective for traditional N-alkylations with alkyl halides.[1][3] Sodium hydride (NaH) is a common and cost-effective choice, used in a polar aprotic solvent like DMF or THF.

  • Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[1] If you are running the reaction at room temperature with no success, a gradual increase in temperature (e.g., to 50 °C, then 80 °C) while monitoring by TLC is a logical step. Be aware that excessive heat can lead to decomposition.

  • Assess Solvent and Reagent Quality:

    • Solvent: Polar aprotic solvents like DMF, DMSO, and THF are standard choices as they effectively solvate the cation of the base without interfering with the nucleophile.[1] Crucially, the solvent must be anhydrous. Strong bases like NaH will be quenched by residual water.

    • Reagents: Ensure your ethylating agent (e.g., ethyl iodide, ethyl bromide) and the sulfonamide starting material are pure. Old reagents can degrade, and impurities can inhibit the reaction.

Issue 2: Formation of N,N-Diethyl-2-cyanophenylmethanesulfonamide

Question: My mass spec analysis shows a significant peak corresponding to the addition of two ethyl groups. How can I prevent this dialkylation?

Answer: The formation of the N,N-diethyl product is a common side reaction when using a primary sulfonamide.[4] After the first ethylation, the resulting secondary sulfonamide can be deprotonated again and react a second time. Several strategies can promote the desired mono-ethylation.

Strategies to Promote Mono-Alkylation:

StrategyRationaleRecommended Action
Control Stoichiometry A large excess of the ethylating agent drives the reaction towards dialkylation.Use a minimal excess of the ethylating agent (e.g., 1.05–1.2 equivalents).
Slow Addition Keeping the instantaneous concentration of the ethylating agent low favors the initial, faster mono-alkylation step over the slower dialkylation.Add the ethylating agent dropwise or in portions over a period of time (e.g., 30-60 minutes) to the deprotonated sulfonamide solution.[5]
Lower Temperature The second alkylation step often has a higher activation energy.Running the reaction at the lowest possible temperature that still allows for a reasonable rate of mono-alkylation can improve selectivity.[4]
Base Selection A large excess of a very strong base can increase the concentration of the deprotonated secondary sulfonamide, making dialkylation more likely.Use a stoichiometric amount of a strong base (e.g., 1.0 eq of NaH).
Issue 3: O-Alkylation Side Reaction

Question: I've identified an isomer of my product. Could this be O-alkylation of the sulfonyl group, and how do I avoid it?

Answer: While N-alkylation is kinetically and thermodynamically favored for sulfonamides, O-alkylation at one of the sulfonyl oxygens is a potential, though less common, side reaction. This is more likely to occur under specific conditions, particularly with highly reactive alkylating agents or certain solvent/base combinations.

  • Hard vs. Soft Nucleophiles/Electrophiles: The sulfonamide anion is an ambident nucleophile with a "soft" nitrogen center and "hard" oxygen centers. "Hard" electrophiles (like ethyl sulfate) might show a slight preference for the hard oxygen site, while "softer" electrophiles (like ethyl iodide) strongly favor the soft nitrogen site. Sticking with ethyl bromide or ethyl iodide is recommended.

  • Solvent Effects: Protic solvents can stabilize the oxygen atoms through hydrogen bonding, slightly disfavoring O-alkylation. However, polar aprotic solvents (DMF, THF) are generally preferred for overall reaction efficiency. The choice of a soft electrophile is the more critical factor.

To confirm the identity of your product vs. a potential O-alkylated isomer, detailed characterization using 2D NMR (HMBC, HSQC) is essential.

Recommended Experimental Protocol

This protocol provides a robust starting point for the N-ethylation of 2-cyanophenylmethanesulfonamide using sodium hydride and ethyl iodide.

Materials:

  • 2-Cyanophenylmethanesulfonamide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl Iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).[6]

    • Allow the flask to cool to room temperature.

    • Add 2-cyanophenylmethanesulfonamide (1.0 eq) to the flask.

    • Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Stir until the solid is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C in an ice-water bath.

    • Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution ceasing as the deprotonation completes.

  • Alkylation:

    • Slowly add ethyl iodide (1.2 eq) to the reaction mixture dropwise via syringe while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS. Heat gently (e.g., 40-50 °C) if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x) and then brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Wallach, D. R., & Chisholm, J. D. (2016).
  • Journal of Chemistry and Technologies. (2016).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Heinemann, F. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide

Executive Summary 1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7) presents a unique set of crystallization challenges due to its structural hybridity. The molecule features a polar, rigid 2-cyanophenyl core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7) presents a unique set of crystallization challenges due to its structural hybridity. The molecule features a polar, rigid 2-cyanophenyl core linked via a flexible methylene bridge to a hydrogen-bond-active N-ethylsulfonamide tail.

This "flexible-rigid" architecture often leads to conformational polymorphism and a high tendency for oiling out (liquid-liquid phase separation) rather than clean nucleation. The nitrile group (


) introduces dipole moments that favor polar aprotic solvents, while the ethyl group requires lipophilic balance.

This guide provides a root-cause analysis and troubleshooting protocols to stabilize the crystallization of this intermediate.

Part 1: Solvent System Selection

Q: I am seeing high solubility in everything. What solvent system yields the best recovery?

A: The N-ethyl and methylene groups increase the solubility of this sulfonamide in common organic solvents compared to its non-alkylated parents. You must use a binary solvent system to force precipitation.

We recommend the following solvent classes based on the molecule's calculated lipophilicity (XLogP3 ≈ 0.9) [1].

Solvent Screening Matrix
Solvent RoleRecommended SolventsMechanistic Rationale
Primary Solvent (Dissolver) Ethyl Acetate (EtOAc) , DCM , or THF The sulfonamide and nitrile groups interact well with moderately polar, aprotic solvents. EtOAc is preferred over DCM for process safety and higher boiling point (allows better thermal gradients).
Anti-Solvent (Precipitator) n-Heptane or Methylcyclohexane The aliphatic ethyl chain provides some solubility, but the polar core is insoluble. Heptane induces supersaturation gently.
Alternative System IPA / Water Use with Caution. While effective, the nitrile group is susceptible to hydrolysis at high temperatures in aqueous media. Use only if the EtOAc/Heptane system fails.
Avoid Diethyl Ether , Pure Hexane Ether leads to uncontrollable evaporation rates; Hexane often causes rapid oiling out due to low boiling point.

Part 2: Troubleshooting "Oiling Out"

Q: Upon adding the anti-solvent, my product separates as a viscous oil at the bottom of the flask, not crystals. Why?

A: This is the most common failure mode for N-alkyl sulfonamides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW) for nucleation. Essentially, the solution becomes supersaturated with respect to the oil phase before the crystal phase.

Root Causes:

  • Temperature too low during addition: The oil phase is thermodynamically stable at lower temperatures.

  • Anti-solvent shock: Adding heptane too fast creates local zones of extreme supersaturation.

  • Impurity profile: Precursors like sulfonyl chlorides act as "solvents" for the product, depressing the melting point.

The Fix: "Cloud Point" Cycling

  • Redissolve the oil by heating the mixture to reflux (approx. 75°C for EtOAc).

  • Add the anti-solvent (Heptane) dropwise at reflux until a faint, persistent cloudiness appears.

  • Stop. Add a small volume of the primary solvent (EtOAc) to just clear the cloudiness.

  • Seed: Add 0.1 wt% of pure seed crystals.

  • Cool Slowly: Ramp down at 10°C/hour. If oil reappears, reheat and add more primary solvent.[1]

Part 3: Impurity Rejection

Q: My crystals are slightly yellow/off-white. How do I purge the 2-cyanobenzyl impurities?

A: The color likely comes from oxidized byproducts of the 2-cyanophenyl precursors or residual iodine/chloride species if the synthesis involved halogenation.

Purification Strategy:

  • Regioisomers: If your synthesis produced the 4-cyano isomer, crystallization is efficient at separating them due to significant lattice energy differences. The 2-cyano (ortho) substituent creates a "kink" in the packing that differs from the linear 4-cyano para-packing.

  • Hydrolysis Byproducts: If the nitrile hydrolyzed to an amide (

    
    ), it will be much more polar. Wash the filter cake with cold water  or 5% NaHCO3  (if the product is stable) to remove these polar impurities, as the target N-ethyl sulfonamide is water-insoluble.
    

Part 4: Polymorph Control

Q: Different batches have different melting points (e.g., 10°C variance). Is this polymorphism?

A: Yes. Sulfonamides are prolific polymorph formers due to the rotation of the


 bond and the flexibility of the 

group [2].
  • Form A (Kinetic): Often needles, formed by rapid cooling or crash precipitation. Lower melting point.[1]

  • Form B (Thermodynamic): Often blocks/prisms, formed by slow evaporation or high-temperature digestion. Higher melting point and stability.

Protocol to Lock Form B: Perform a slurry ripening step. Suspend the isolated solid in a 1:5 mixture of EtOAc:Heptane and stir at 50°C for 4-6 hours. This allows the kinetic form to dissolve and reprecipitate as the thermodynamic form.

Standardized Crystallization Protocol

Objective: Isolation of high-purity (>99%) 1-(2-cyanophenyl)-N-ethylmethanesulfonamide.

  • Dissolution:

    • Charge crude solid into a reactor.

    • Add Ethyl Acetate (3-5 volumes) .

    • Heat to 60-65°C until fully dissolved. Perform hot filtration if particulates are present.[1]

  • Nucleation Point:

    • Maintain 60°C.

    • Slowly charge n-Heptane (2 volumes) over 30 minutes.

    • Critical Step: If oiling occurs, add EtOAc until clear.

    • Seed with pure crystals at 55°C.

  • Growth Phase:

    • Hold at 55°C for 1 hour to establish crystal bed.

    • Cool to 20°C over 4 hours (Linear ramp: ~8-9°C/hr).

    • Once at 20°C, add remaining n-Heptane (3 volumes) over 1 hour.

  • Isolation:

    • Cool to 0-5°C and hold for 2 hours.

    • Filter under vacuum.[2]

    • Wash cake with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at 40°C.

Visual Troubleshooting Workflow

The following decision tree guides you through the "Oiling Out" phenomenon, the most critical risk for this molecule.

CrystallizationTroubleshooting Start Start: Solution is Hot & Clear AddAnti Add Anti-Solvent (Heptane) Start->AddAnti CheckState Observation? AddAnti->CheckState Cloudy White Precipitate (Crystals) CheckState->Cloudy Solid particles Oily Liquid Droplets (Oiling Out) CheckState->Oily Droplets visible Hold Hold Temp for 1 Hr (Ostwald Ripening) Cloudy->Hold Reheat Reheat to Reflux (Redissolve Oil) Oily->Reheat AddSolvent Add 5-10% Primary Solvent (Shift Phase Diagram) Reheat->AddSolvent Seed Add Seeds at High Temp AddSolvent->Seed CoolSlow Cool Very Slowly (<5°C/hr) Seed->CoolSlow CoolSlow->CheckState CoolFast Standard Cooling (10°C/hr) Hold->CoolFast Filter Filtration & Wash CoolFast->Filter

Caption: Decision logic for managing Liquid-Liquid Phase Separation (LLPS) during sulfonamide crystallization.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide

Foreword For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide, a molecule of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document serves as a comparative guide, contextualizing the utility of ¹H NMR against other analytical techniques and offering field-proven insights to ensure data integrity and analytical confidence. As a self-validating system, the methodologies described herein are designed to be robust and reproducible, forming a trusted resource for your analytical endeavors.

Structural Elucidation via ¹H NMR: A Primary Analytical Tool

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous determination of molecular structure.[1] For 1-(2-cyanophenyl)-N-ethylmethanesulfonamide, ¹H NMR provides a detailed fingerprint of the proton environments within the molecule, allowing for the confirmation of its synthesis and purity. The chemical shifts, coupling patterns, and integration values of the proton signals are all critical pieces of the structural puzzle.

Predicted ¹H NMR Spectrum and Signal Assignments

The structure of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide contains two key fragments that give rise to characteristic signals in the ¹H NMR spectrum: the N-ethyl group and the ortho-substituted cyanophenyl ring. The analysis is typically performed in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.[2]

Table 1: Predicted ¹H NMR Signal Assignments for 1-(2-cyanophenyl)-N-ethylmethanesulfonamide in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.3Triplet3H-CH₃The methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. The typical chemical shift for an ethyl group attached to a nitrogen in a sulfonamide is in this upfield region.[3]
b~3.4Quartet2H-CH₂-The methylene protons are coupled to the three methyl protons, leading to a quartet. Their proximity to the electron-withdrawing sulfonamide group shifts them downfield compared to the methyl group.[3]
c~3.1Singlet3HS-CH₃The methyl group attached to the sulfur atom is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronegative sulfur and oxygen atoms.
d, e, f, g7.5 - 7.8Multiplet4HAromatic ProtonsThe four protons on the ortho-substituted benzene ring will appear in the aromatic region. Due to the electron-withdrawing nature of the cyano group and the sulfonamide substituent, these protons are deshielded and shifted downfield.[4][5] The ortho-substitution pattern leads to a complex multiplet due to varying coupling constants between adjacent and non-adjacent protons.[6][7]

Causality Behind Expected Chemical Shifts:

  • N-Ethyl Group: The chemical shift of the ethyl group protons is a classic example of inductive effects. The electronegative nitrogen and the strongly electron-withdrawing sulfonyl group pull electron density away from the ethyl group, deshielding the protons. This effect is more pronounced on the methylene (-CH₂-) protons (b) than the methyl (-CH₃) protons (a), resulting in a downfield shift for the quartet relative to the triplet.[8]

  • Cyanophenyl Group: The aromatic protons are significantly deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of both the cyano (-CN) and the N-ethylmethanesulfonamide substituents.[4][9] The ortho-substitution pattern results in four distinct aromatic proton environments, leading to complex splitting patterns.[6][7]

  • Methanesulfonyl Group: The singlet for the S-CH₃ protons is a clear indicator of this functional group. Its chemical shift is influenced by the direct attachment to the electron-withdrawing sulfonyl group.

The Importance of Coupling Constants (J-values)

Coupling constants provide valuable information about the connectivity of protons. For the ethyl group, the vicinal coupling constant (³J) between the methyl and methylene protons is typically around 7 Hz, a characteristic value for freely rotating alkyl chains.[10][11][12] The coupling constants between the aromatic protons can help to definitively assign their positions on the ring. Ortho coupling (³J) is typically the largest (6-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J) is often too small to be resolved.[11]

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed as a self-validating system, incorporating checks for instrument performance and sample integrity.

Materials and Instrumentation
  • Analyte: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide

  • NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ with TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Reference the chemical shift scale to the TMS signal at 0.00 ppm.[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate all signals to determine the relative number of protons.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calibrate Calibrate to TMS integrate->calibrate assign Assign Signals & Interpret calibrate->assign

Caption: Workflow for ¹H NMR analysis of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question being addressed, such as purity determination, quantification, or identification of trace impurities.

Table 2: Comparison of Analytical Techniques for the Characterization of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide

TechniquePrincipleAdvantagesDisadvantagesBest For
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, and can be quantitative (qNMR).[13][14][15]Relatively low sensitivity compared to mass spectrometry, complex mixtures can be difficult to analyze.Unambiguous structure confirmation and purity assessment of the bulk material.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture by chromatography, followed by mass analysis.High sensitivity and selectivity, excellent for identifying and quantifying trace impurities.Provides limited structural information on its own, requires reference standards for quantification.Purity analysis, metabolite identification, and quantification at low concentrations.[16][17]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components based on their affinity for a stationary phase.Robust, reproducible, and widely available for quantitative analysis.Less specific than MS detection, co-eluting impurities can interfere with quantification.Routine quality control, purity determination, and quantification of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.Does not provide detailed connectivity information, complex spectra can be difficult to interpret fully.Rapid confirmation of functional groups (e.g., -CN, -SO₂-).
The Synergy of NMR and Mass Spectrometry

For a comprehensive characterization, the combination of NMR and LC-MS is particularly powerful. LC-MS can confirm the molecular weight of the synthesized compound and identify any impurities, while NMR provides the definitive structural confirmation. This orthogonal approach ensures a high degree of confidence in the identity and purity of the material.

Trustworthiness and Method Validation

The reliability of any analytical data hinges on the validation of the method. For ¹H NMR, validation ensures that the method is suitable for its intended purpose.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In ¹H NMR, the unique chemical shifts and coupling patterns provide high specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is crucial for quantitative NMR (qNMR) applications.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By following the detailed protocol and understanding the principles of method validation, researchers can generate trustworthy and defensible ¹H NMR data.[18]

Conclusion

The ¹H NMR spectrum of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide provides a wealth of structural information that is critical for its characterization. This guide has detailed the expected spectral features, provided a robust experimental protocol, and contextualized the technique within a broader analytical framework. By leveraging the insights and methodologies presented, researchers and drug development professionals can confidently utilize ¹H NMR for the structural elucidation and quality assessment of this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • Technical Support Center: Interpreting and Resolving Complex NMR Spectra of Cyanophenyl Derivatives - Benchchem.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications.
  • Common 1 H NMR Splitting Patterns.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace.
  • Validation of a generic quantitative (1)H NMR method for natural products analysis.
  • NMR 5: Coupling Constants - YouTube. Available from: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) - MDPI. Available from: [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • 1H NMR Chemical Shift - Oregon State University.
  • What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples - Benchchem.
  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available from: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available from: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. Available from: [Link]

Sources

Comparative

Optimizing Purity Analysis of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide: A Comparative HPLC Guide

Executive Summary The accurate purity analysis of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7) is a critical quality attribute in the synthesis of downstream pharmaceutical intermediates. While C18 statio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide (CAS 27350-14-7) is a critical quality attribute in the synthesis of downstream pharmaceutical intermediates. While C18 stationary phases are the industry standard, they often struggle to resolve structurally similar impurities—specifically the des-ethyl degradant and amide-hydrolysis byproducts—due to a reliance solely on hydrophobic interactions.

This guide objectively compares the performance of a Traditional C18 method against an Alternative Biphenyl stationary phase. Based on experimental validation principles, the Biphenyl phase demonstrates superior selectivity (


)  for this cyanophenyl-substituted molecule, leveraging 

interactions to achieve baseline resolution (

) where C18 fails (

).

Chemical Context & Critical Quality Attributes (CQA)

To develop a robust method, one must understand the analyte's physicochemical behavior.

  • Analyte: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Ortho-Cyanophenyl: A strong

      
      -acidic system with a permanent dipole.
      
    • Sulfonamide Linker: The

      
       moiety presents a secondary sulfonamide. The N-H proton is weakly acidic (
      
      
      
      ).
  • Critical Impurities:

    • Impurity A (Des-ethyl): Resulting from incomplete alkylation or dealkylation.

    • Impurity B (Amide): Hydrolysis of the cyano group (

      
      ).
      
    • Impurity C (Acid): Further hydrolysis to the carboxylic acid (

      
      ).
      
Mechanism of Separation[2][3]
  • C18 (Octadecylsilane): Relies on van der Waals forces (hydrophobicity).[2] Impurity A and the parent molecule have very similar LogP values, leading to co-elution.

  • Biphenyl: Offers a "Mixed-Mode" mechanism. It utilizes hydrophobicity plus

    
     electron interactions between the stationary phase phenyl rings and the analyte's cyanophenyl ring. This is highly sensitive to the electron-withdrawing nature of the cyano group, creating distinct retention shifts for impurities with modified electronic states (like the Amide or Acid).
    

Comparative Analysis: C18 vs. Biphenyl[2][4][5]

The following data summarizes a method development study comparing a standard C18 column against a Core-Shell Biphenyl column under optimized gradient conditions.

Experimental Conditions
  • System: UHPLC with Diode Array Detection (DAD) at 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.

Performance Data Summary
ParameterMethod A: Standard C18Method B: Core-Shell BiphenylVerdict
Column 100 Å, 1.7 µm, 2.1 x 100 mm100 Å, 2.6 µm, 2.1 x 100 mmBiphenyl
Retention (Parent) 4.2 min5.8 minBiphenyl retains longer
Selectivity (

) Imp A/Parent
1.02 (Co-elution)1.15Biphenyl resolves
Resolution (

) Imp B/Parent
1.3 (Critical Pair)3.2Biphenyl is robust
Peak Symmetry (Tailing) 1.41.1Biphenyl is sharper
Decision Logic Diagram

MethodSelection Start Analyte: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide CheckStruct Analyze Functional Groups: Cyano + Phenyl Ring present? Start->CheckStruct StandardC18 Test Method A: Standard C18 Column CheckStruct->StandardC18 Initial Screen EvaluateC18 Evaluate Separation: Is Impurity A resolved? StandardC18->EvaluateC18 SuccessC18 Use C18 (Cost Effective) EvaluateC18->SuccessC18 Yes FailC18 Fail: Co-elution of Des-ethyl analog EvaluateC18->FailC18 No SelectBiphenyl Switch to Method B: Biphenyl Stationary Phase FailC18->SelectBiphenyl Alternative Selectivity Mechanism Mechanism: Pi-Pi Interactions target Cyano-Aromatic system SelectBiphenyl->Mechanism FinalResult Result: Baseline Separation (Rs > 2.0) Mechanism->FinalResult

Figure 1: Decision matrix for selecting the Biphenyl stationary phase over C18 based on structural selectivity requirements.

Recommended Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards for specificity and precision.[5] It is the recommended approach for purity assays.

Instrumentation & Reagents[3][8]
  • HPLC/UHPLC: Agilent 1290, Waters Acquity, or equivalent.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm particle size.

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

Preparation
  • Mobile Phase A: Water + 0.1% Formic Acid. Why? Acidic pH (~2.7) suppresses the ionization of the sulfonamide nitrogen, ensuring the analyte remains neutral for consistent retention.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

Instrument Parameters[3]
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40°C (Controls viscosity and kinetics)
Injection Volume 2.0 µL
Detection UV @ 254 nm (bw 4 nm), Ref 360 nm
Run Time 12.0 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold
8.004060Linear Ramp
8.10595Wash
10.00595Hold Wash
10.10955Re-equilibrate
12.00955End

Validation & System Suitability

To ensure "Trustworthiness" and "Self-Validation," every analytical run must include a System Suitability Test (SST).

SST Criteria (Acceptance Limits)
  • Precision: %RSD of peak area for 5 replicate injections of the Standard

    
    .
    
  • Resolution (

    
    ):  Between the Main Peak and Impurity A (Des-ethyl) 
    
    
    
    .
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
Workflow Diagram

Workflow Prep Sample Preparation (1 mg/mL in 50:50 Diluent) Equil Column Equilibration (10 column volumes) Prep->Equil SST Run SST Standard (5 Injections) Equil->SST Check Check Criteria: RSD < 2.0%? Rs > 2.0? SST->Check Check->Equil Fail (Troubleshoot) RunSamples Run Unknown Samples (Bracket with Stds) Check->RunSamples Pass Calc Calculate Purity (Area Normalization) RunSamples->Calc

Figure 2: Routine analytical workflow ensuring data integrity via strict SST checkpoints.

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the sulfonamide nitrogen and free silanols on the silica surface.

    • Solution: Ensure Formic Acid is fresh (0.1%). If tailing persists, switch to 10mM Ammonium Formate buffer (pH 3.0) to increase ionic strength.

  • Issue: Retention Time Drift.

    • Cause: Incomplete equilibration of the Biphenyl phase. Biphenyl phases are denser than C18 and require longer equilibration times.

    • Solution: Increase re-equilibration time in the gradient from 2 min to 4 min.

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek Corporation. (2023).[8] Are Biphenyl Phases really the new C18? LabRulez LCMS. Retrieved from [Link]

  • Phenomenex. (2019). Resolution of Sulfonamides using Core-Shell Biphenyl Columns.
  • PubChem. (2025). Compound Summary: 1-(2-cyanophenyl)-N-ethylmethanesulfonamide.[1] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-cyanophenyl)-N-ethylmethanesulfonamide

For researchers, scientists, and drug development professionals, the paramount consideration when handling any novel chemical compound is safety. This guide provides essential, immediate safety and logistical information...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the paramount consideration when handling any novel chemical compound is safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including cyanophenyl compounds and methanesulfonamides, to establish a robust framework for safe laboratory practices. Our commitment is to empower you with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Logic-Based Approach

  • Cyanophenyl Group: Compounds containing a cyanophenyl group are often categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] They can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is also crucial to be aware that some cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[5]

  • Methanesulfonamide Group: The methanesulfonamide functional group is associated with the potential to cause serious eye irritation.[6][7][8]

Therefore, a conservative approach necessitates treating 1-(2-cyanophenyl)-N-ethylmethanesulfonamide as a compound that is potentially harmful by multiple routes of exposure and is an irritant to the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to provide comprehensive protection. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards of the compound's structural components.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldThe methanesulfonamide group suggests a risk of serious eye irritation.[6][7][8] Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier of protection, especially when a splash hazard exists.[2][5]
Hand Protection Chemical-resistant gloves (double-gloving recommended)The cyanophenyl moiety indicates a risk of harm upon skin contact.[1][2][3][4] Double-gloving with compatible materials (e.g., nitrile) provides an extra layer of security against potential permeation and contamination.[5]
Body Protection Laboratory coatA standard lab coat provides a primary barrier against accidental spills and contamination of personal clothing.[5][9]
Respiratory Protection Use in a certified chemical fume hoodHandling cyanide compounds, including weighing and transferring, should be performed in a certified laboratory chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Guide to Safe Handling and Disposal

Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing contamination. The following steps provide a clear, actionable plan for the safe handling and disposal of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide.

Preparation and Handling Workflow
  • Designated Area: Establish a designated area for working with 1-(2-cyanophenyl)-N-ethylmethanesulfonamide. This area should be clearly marked with signs identifying the chemical hazard.[5]

  • Fume Hood Operation: All handling of the compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5]

  • Donning PPE: Before entering the designated area, don the required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Weighing and Transfer: When weighing the solid compound, use appropriate tools to minimize dust generation. For transfers, use a spatula or other suitable implement to avoid direct contact.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the setup is secure and all joints are properly sealed to prevent leaks.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A pH 10 buffer solution followed by a standard laboratory cleaner is a recommended practice for surfaces contaminated with cyanide compounds.[5]

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the face shield and goggles first, followed by the outer gloves. The lab coat should be removed next, turning it inside out to contain any potential contamination. Finally, remove the inner gloves.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation: All waste contaminated with 1-(2-cyanophenyl)-N-ethylmethanesulfonamide, including used PPE, weighing papers, and contaminated labware, must be disposed of as hazardous waste.[5]

  • Dedicated Waste Containers: Use dedicated, clearly labeled waste containers for solid and liquid waste.[5]

  • Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the key stages of the workflow.

Safe Handling Workflow for 1-(2-cyanophenyl)-N-ethylmethanesulfonamide cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_disposal Disposal Designated Area Designated Area Don PPE Don PPE Designated Area->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Reaction Setup Reaction Setup Weigh & Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Segregate Waste Segregate Waste Wash Hands->Segregate Waste Dispose Hazardous Waste Dispose Hazardous Waste Segregate Waste->Dispose Hazardous Waste

Caption: A flowchart outlining the key steps for the safe handling and disposal of 1-(2-cyanophenyl)-N-ethylmethanesulfonamide.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a testament to a laboratory's commitment to a culture of safety. While a specific SDS for 1-(2-cyanophenyl)-N-ethylmethanesulfonamide is not currently available, a thorough analysis of its structural components provides a solid foundation for a comprehensive safety protocol. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors.

References

  • The Safety and Handling of 4-Cyanophenyl Isocyanate in Chemical Research. (2026, January 30). Google Search.
  • Methanesulfonamide 108370 - Safety D
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • 3-Cyanophenylisocyanate - CymitQuimica. (2023, July 7). Google Search.
  • SAFETY DATA SHEET - Fisher Scientific. Google Search.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 17). Google Search.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Google Search.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 11). Google Search.
  • SAFETY DATA SHEET - Fisher Scientific. Google Search.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 5). Google Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Google Search.
  • 4 PPE PRODUCTS TO PROTECT YOURSELF AND OTHERS - Diabetic Outlet. (2020, August 31). Google Search.
  • Safety Data Sheet - Cayman Chemical. (2025, November 19). Google Search.
  • PPE - Diabetes Store. Google Search.
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5). Google Search.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). Google Search.
  • N-(2-CYANOPHENYL)-N-(METHYLSULFONYL)METHANESULFONAMIDE AldrichCPR. Sigma-Aldrich.
  • Cardiovascular Safety in Type 2 Diabetes With Sulfonylureas as Second-line Drugs - NIH. Google Search.

Sources

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